molecular formula C12H12O6 B585957 Mono(3-carboxypropyl) Phthalate-d4 CAS No. 1346600-69-8

Mono(3-carboxypropyl) Phthalate-d4

Cat. No.: B585957
CAS No.: 1346600-69-8
M. Wt: 256.246
InChI Key: IYTPMLIWBZMBSL-GYABSUSNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mono(3-carboxypropyl) Phthalate-d4 can be synthesized through the deuteration of Mono(3-carboxypropyl) Phthalate. The process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Mono(3-carboxypropyl) Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mono(3-carboxypropyl) Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Mono(3-carboxypropyl) Phthalate-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to different biological effects compared to its non-deuterated counterpart. The compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono(3-carboxypropyl) Phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s metabolic profile, making it a valuable tool in pharmacokinetic and metabolic studies .

Properties

CAS No.

1346600-69-8

Molecular Formula

C12H12O6

Molecular Weight

256.246

IUPAC Name

2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D

InChI Key

IYTPMLIWBZMBSL-GYABSUSNSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester-d4;  MCPP-d4; 

Origin of Product

United States

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